molecular formula C14H14Cl2N2O B3373401 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one CAS No. 1006447-63-7

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one

Cat. No.: B3373401
CAS No.: 1006447-63-7
M. Wt: 297.2 g/mol
InChI Key: XXXCFLVYMCRBDG-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This particular compound features a pyrazolyl group substituted with chloro and methyl groups, as well as a phenyl ring with a chloro substituent attached to a propanone moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloro-3,5-dimethyl-1H-pyrazole and 4-chlorobenzaldehyde.

  • Reaction Steps:

    • The first step involves the formation of a Schiff base by reacting 4-chlorobenzaldehyde with 4-chloro-3,5-dimethyl-1H-pyrazole in the presence of an amine catalyst.

    • The Schiff base is then subjected to a reductive amination process to form the final product.

  • Industrial Production Methods: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the propanone group to carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions at the pyrazolyl or phenyl rings can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propanoic acid.

  • Reduction: 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-ol or 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-amine.

  • Substitution: Various substituted pyrazoles and phenyl derivatives.

Scientific Research Applications

This compound has found applications in various fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Some derivatives exhibit promising pharmacological activities, such as anti-inflammatory and anticancer effects.

  • Industry: It is used in the development of agrochemicals and dyes due to its structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivative and application. For instance, in medicinal applications, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

  • 3-(4-Chlorophenyl)thio-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Uniqueness:

  • The presence of both chloro and methyl groups on the pyrazolyl ring, combined with the chloro-substituted phenyl ring, gives this compound unique chemical properties compared to its analogs. These structural features can influence its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for the development of new materials, pharmaceuticals, and industrial chemicals.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c1-9-14(16)10(2)18(17-9)8-7-13(19)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXCFLVYMCRBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)C2=CC=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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